molecular formula C27H21F6N3O3S B2366426 N-(2-{3-[({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-3-(trifluoromethyl)benzamide CAS No. 851714-81-3

N-(2-{3-[({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2366426
CAS No.: 851714-81-3
M. Wt: 581.53
InChI Key: KHFULMYCWSCASX-UHFFFAOYSA-N
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Description

N-(2-{3-[({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-3-(trifluoromethyl)benzamide is a complex organic compound characterized by the presence of trifluoromethoxy and trifluoromethyl groups These fluorinated groups are known for their unique chemical properties, which often enhance the biological activity and stability of the compound

Scientific Research Applications

N-(2-{3-[({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-3-(trifluoromethyl)benzamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activity, including its effects on enzymes and cellular pathways.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a component in industrial processes.

Preparation Methods

The synthesis of N-(2-{3-[({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-3-(trifluoromethyl)benzamide typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. One common synthetic route involves the following steps:

Industrial production methods may involve optimization of these steps to improve yield, purity, and scalability.

Chemical Reactions Analysis

N-(2-{3-[({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of electron-withdrawing groups.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation, and reducing agents for reduction. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of N-(2-{3-[({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethoxy and trifluoromethyl groups enhance the compound’s ability to interact with biological molecules, potentially inhibiting or activating specific enzymes and receptors. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(2-{3-[({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-3-(trifluoromethyl)benzamide can be compared with other similar compounds, such as:

    N-[2-[3-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.

    N-[2-[3-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a benzamide.

These comparisons highlight the unique properties of this compound, such as its specific functional groups and their effects on the compound’s reactivity and biological activity.

Properties

IUPAC Name

N-[2-[3-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21F6N3O3S/c28-26(29,30)18-5-3-4-17(14-18)25(38)34-12-13-36-15-23(21-6-1-2-7-22(21)36)40-16-24(37)35-19-8-10-20(11-9-19)39-27(31,32)33/h1-11,14-15H,12-13,16H2,(H,34,38)(H,35,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHFULMYCWSCASX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CCNC(=O)C3=CC(=CC=C3)C(F)(F)F)SCC(=O)NC4=CC=C(C=C4)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21F6N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

581.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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